Sodium 3-(4-nonylphenoxy)propanesulphonate

Catalog No.
S15795277
CAS No.
26051-50-3
M.F
C18H29NaO4S
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-(4-nonylphenoxy)propanesulphonate

CAS Number

26051-50-3

Product Name

Sodium 3-(4-nonylphenoxy)propanesulphonate

IUPAC Name

sodium;3-(4-nonylphenoxy)propane-1-sulfonate

Molecular Formula

C18H29NaO4S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-10-17-11-13-18(14-12-17)22-15-9-16-23(19,20)21;/h11-14H,2-10,15-16H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

YBXJDEBEAFBTER-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCCS(=O)(=O)[O-].[Na+]

Sodium 3-(4-nonylphenoxy)propanesulphonate is a synthetic surfactant belonging to the class of alkylphenol ethoxylates. Its chemical formula is C18H29NaO4SC_{18}H_{29}NaO_4S, and it features a nonylphenol moiety attached to a propanesulfonate group. This compound is characterized by its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions, making it useful in various applications, particularly in cleaning and emulsifying processes.

, primarily involving its sulfonate and phenolic groups. Key reactions include:

  • Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding propanesulfonic acid.
  • Oxidation: The phenolic structure may be oxidized, resulting in various oxidized derivatives depending on the conditions used.
  • Esterification: The compound can react with alcohols to form esters, which can modify its surfactant properties.

These reactions are significant for understanding the stability and reactivity of sodium 3-(4-nonylphenoxy)propanesulphonate in different environments .

Research into the biological activity of sodium 3-(4-nonylphenoxy)propanesulphonate has shown that it exhibits both antimicrobial and antifungal properties. It can disrupt microbial membranes due to its surfactant nature, leading to cell lysis. Additionally, studies indicate potential effects on aquatic organisms, raising concerns about its environmental impact and toxicity .

The synthesis of sodium 3-(4-nonylphenoxy)propanesulphonate typically involves the following steps:

  • Alkylation: Nonylphenol is alkylated with propanesulfonic acid.
  • Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
  • Purification: The product is purified through crystallization or distillation to remove unreacted starting materials and by-products.

This method allows for the production of high-purity sodium 3-(4-nonylphenoxy)propanesulphonate suitable for industrial applications .

Sodium 3-(4-nonylphenoxy)propanesulphonate finds a variety of applications across different industries:

  • Surfactants: Used in detergents and cleaning agents due to its ability to lower surface tension.
  • Emulsifiers: Employed in cosmetic formulations to stabilize emulsions.
  • Industrial Cleaners: Effective in removing oils and greases in industrial settings.
  • Agricultural Products: Utilized as an adjuvant in pesticide formulations to enhance efficacy.

These applications highlight its versatility as a surfactant and emulsifier in both consumer and industrial products .

Interaction studies involving sodium 3-(4-nonylphenoxy)propanesulphonate have focused on its effects on biological systems and environmental interactions. Key findings include:

  • Toxicity Assessments: Evaluations indicate potential toxicity to aquatic life, necessitating careful consideration during use and disposal.
  • Synergistic Effects: In formulations with other surfactants or active ingredients, it may enhance performance through synergistic interactions.

These studies are crucial for understanding the compound's safety profile and environmental impact .

Sodium 3-(4-nonylphenoxy)propanesulphonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameChemical FormulaUnique Features
Sodium dodecylbenzenesulfonateC18H30NaO3SC_{18}H_{30}NaO_3SCommonly used as a detergent; more hydrophobic.
Sodium lauryl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SWidely used in personal care products; strong foaming agent.
Sodium octylphenol ethoxylateC14H22NaO5C_{14}H_{22}NaO_5Ethoxylated derivative; improved solubility in water.

Sodium 3-(4-nonylphenoxy)propanesulphonate is unique due to its specific nonylphenol structure, which provides distinct surfactant properties compared to these similar compounds. Its longer alkyl chain contributes to better emulsifying capabilities and stability in formulations .

Hydrogen Bond Acceptor Count

4

Exact Mass

364.16842486 g/mol

Monoisotopic Mass

364.16842486 g/mol

Heavy Atom Count

24

UNII

D7PW6HCQ3X

Dates

Last modified: 08-15-2024

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